3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O5S/c1-8-4-9(14)2-3-11(8)22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h2-4,10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBDZKNMVDXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound characterized by a complex structure that includes an azetidine ring, an oxazolidine ring, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in herbicidal and antimicrobial applications. The following sections detail its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₃H₁₃FN₂O₅S
- Molecular Weight : 328.32 g/mol
- Appearance : White solid
- Solubility : Soluble in polar solvents
- Melting Point : 185°C - 187°C
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonylation.
- Formation of the oxazolidine structure through cycloaddition reactions.
Characterization techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Herbicidal Activity
Research indicates that this compound exhibits notable herbicidal activity against a variety of broadleaf weeds. The mechanism appears to involve interference with specific biochemical pathways crucial for plant growth and development .
Antimicrobial and Anticancer Potential
Similar compounds within this structural class have demonstrated significant antibacterial and anticancer activities. For instance, derivatives with similar oxazolidine structures have been shown to inhibit cell proliferation in various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Herbicidal | Effective against broadleaf weeds | |
| Antibacterial | Significant inhibition in bacterial growth | |
| Anticancer | Inhibition of MCF-7 breast cancer cell line |
The biological activity is likely attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. For example, similar compounds have been shown to modulate enzyme activity that is essential for cell division and growth .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of structurally similar compounds against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that several derivatives exhibited IC50 values comparable to standard chemotherapeutics, demonstrating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
In another study, various derivatives were assessed for antimicrobial activity against Gram-positive and Gram-negative bacterial strains. The results showed that certain derivatives had minimal inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM, indicating promising antimicrobial properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in substituents on the azetidine and oxazolidine rings can significantly influence biological activity. For example:
- Electron-withdrawing groups at specific positions enhance antimicrobial efficacy.
- Substituents that increase lipophilicity may improve cellular uptake and bioavailability.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has shown antineoplastic activity , making it a candidate for cancer treatment. It has been investigated for its potential to inhibit pathways associated with cancer cell proliferation and survival. The exact molecular interactions are still under investigation but may involve binding to specific receptors or enzymes critical in cellular signaling pathways .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity against various bacterial strains. Its structural features allow it to interfere with critical cellular processes in bacteria, making it a candidate for further development as an antibacterial agent . Studies have shown that compounds with similar structures often exhibit substantial antibacterial or antifungal activities, indicating potential for therapeutic applications .
Case Studies
Several studies have documented the efficacy of related compounds that share structural similarities with this compound:
- Anticancer Studies : A study demonstrated that similar oxazolidine derivatives exhibited potent inhibition against various cancer cell lines, suggesting that modifications to this compound could enhance its therapeutic profile .
- Antimicrobial Efficacy : Another investigation evaluated a series of related sulfonamide derivatives against standard bacterial strains, revealing significant antimicrobial activities that surpassed those of traditional antibiotics .
Comparison with Similar Compounds
Structural Comparison
Key structural differences among oxazolidinedione derivatives lie in their substituents, which critically influence electronic, steric, and solubility profiles. Below is a comparative analysis:
Key Observations :
- Substituent Diversity: The target compound’s sulfonated azetidine and fluorinated phenyl group distinguish it from derivatives with benzylidene () or anilino-phenoxy groups ().
- Electronic Effects : The electron-withdrawing sulfonyl (-SO₂-) and fluorine substituents in the target compound contrast with the electron-donating methoxy (-OCH₃) groups in and , which could alter reactivity and binding affinities.
- Steric Considerations : The 4-fluoro-2-methylphenyl group introduces steric bulk compared to simpler phenyl or benzylidene substituents.
Physicochemical Properties
- Solubility: The hydrochloride salt of 3-(azetidin-3-yl)oxazolidine-2,4-dione () demonstrates enhanced aqueous solubility due to ionic character. The target compound’s sulfonyl group may improve solubility relative to non-polar derivatives but reduce it compared to salts.
- Stability : Oxazolidinediones with electron-withdrawing groups (e.g., sulfonyl, fluorine) may exhibit greater hydrolytic stability than those with electron-donating substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
